chemical structure and properties of N-methyl-1H-pyrrole-3-carboxamide
chemical structure and properties of N-methyl-1H-pyrrole-3-carboxamide
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of
Technical Guide: -Methyl-1H-pyrrole-3-carboxamide
Chemical Scaffold & Medicinal Chemistry Applications
Executive Summary
-methyl-1H-pyrrole-3-carboxamide (CAS: 952674-93-0) is a heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Distinct from its 1-methyl (ring-substituted) analogs used in DNA-binding polyamides, this specific scaffold features a free pyrrolic nitrogen (Chemical Identity & Physical Properties
This compound is defined by a 3-substituted pyrrole ring bearing a secondary amide.[1] The presence of both the pyrrole
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | |
| CAS Number | 952674-93-0 |
| Molecular Formula | |
| Molecular Weight | 124.14 g/mol |
| SMILES | O=C(NC)C1=CN=CC1 (Tautomer dependent) / CNC(=O)c1cc[nH]c1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| H-Bond Donors | 2 (Pyrrole N-H, Amide N-H) |
| H-Bond Acceptors | 1 (Amide Carbonyl) |
| LogP (Predicted) | ~0.37 (Lipinski compliant fragment) |
Synthetic Methodologies
Synthesis of pyrrole-3-carboxamides can be approached via classical batch chemistry or modern continuous flow systems.[2] The choice depends on scale and the availability of starting materials (pyrrole-3-carboxylic acid vs. acyclic precursors).
Method A: Direct Amidation (Batch Protocol)
This method is preferred for small-scale laboratory synthesis (
Reaction Logic: Activation of the carboxylic acid is required to prevent self-polymerization of the electron-rich pyrrole ring under harsh thermal conditions. Carbodiimide coupling (EDC) is standard.
Protocol:
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Dissolution: Dissolve 1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Stir at for 30 minutes to form the active ester. -
Amidation: Add methylamine (2.0 M in THF, 1.5 eq) and DIPEA (2.0 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/EDC), saturated
, and brine. Dry over . -
Purification: Recrystallize from EtOH/Hexane or purify via silica flash chromatography (MeOH/DCM gradient).
Method B: Hantzsch-Type Continuous Flow Synthesis
For industrial scalability or library generation, a multicomponent Hantzsch synthesis using flow chemistry is superior, avoiding the isolation of unstable intermediates.
Reaction Logic: This approach constructs the pyrrole ring and the amide functionality in a streamlined process, utilizing the in-situ generation of HBr to drive hydrolysis and decarboxylation steps.[3]
Workflow Diagram:
Caption: Comparison of stepwise batch amidation (top) versus continuous flow Hantzsch synthesis (bottom) for pyrrole-3-carboxamide generation.
Medicinal Chemistry Applications
The
Structural Disambiguation
Researchers must distinguish this compound from Distamycin analogs :
-
Target Molecule:
-methyl-1H-pyrrole-3-carboxamide (Methyl on amide N; Ring N is free).-
Role: Kinase/Enzyme inhibition (H-bond donor).
-
-
Distamycin Analog: 1-methyl-pyrrole-2-carboxamide (Methyl on Ring N).
-
Role: DNA Minor Groove Binding (Curvature matching).
-
Mechanism of Action (Scaffold Level)
The 1H-pyrrole-3-carboxamide unit functions as a bidentate linker in active sites:
-
Pyrrole NH (Donor): Often forms a hydrogen bond with the hinge region of kinases or catalytic residues (e.g., Asp/Glu) in enzymes.
-
Amide Carbonyl (Acceptor): Orients water networks or interacts with backbone amides.
-
Amide NH (Donor): Provides directional H-bonding to selectivity pockets.
Case Study: EZH2 Inhibitors
Recent medicinal chemistry efforts (e.g., New J. Chem., 2015) have utilized pyrrole-3-carboxamides to target EZH2 (Enhancer of Zeste Homologue 2), a methyltransferase overexpressed in cancers.
-
Logic: The pyrrole scaffold replaces less stable or patent-encumbered heteroaromatic cores.
-
Binding Mode: The pyrrole core occupies the hydrophobic pocket, while the carboxamide side chain extends into the solvent-exposed region, allowing for "tailoring" of solubility and metabolic stability.
Signaling Pathway Relevance:
Caption: Mechanism of EZH2 inhibition by pyrrole-carboxamide scaffolds, preventing H3K27 trimethylation and subsequent tumor suppressor silencing.[4]
Handling & Safety Profile
While specific toxicological data for this fragment is limited compared to API drugs, standard pyrrole handling applies.
-
Stability: Pyrroles are electron-rich and susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at
. -
Reactivity: Avoid strong acids which can cause polymerization of the pyrrole ring.
-
GHS Classification (Predicted):
References
-
Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Retrieved from [Link]
-
Lv, P., et al. (2015). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 inhibitors and anticancer agents. New Journal of Chemistry, 39, 8643-8652. Retrieved from [Link]
-
PubChem. (n.d.).[1][5] 1H-pyrrole-3-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1H-pyrrole-3-carboxamide | C5H6N2O | CID 19067979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. syrris.com [syrris.com]
- 4. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]
